13-Methylheptadecanoyl-CoA

Peroxisomal beta-oxidation Branched-chain fatty acid metabolism Enzyme inhibition

13-Methylheptadecanoyl-CoA is a structurally defined long-chain branched-chain acyl-CoA featuring a C17 saturated acyl chain with a single methyl branch at C13. Unlike straight-chain C18 stearoyl-CoA or differently branched isomers, this compound serves as a uniquely specific substrate for characterizing human LCAD substrate specificity, probing peroxisomal vs. mitochondrial β-oxidation routing, and quantifying branched-chain fatty acid oxidation flux via its acylcarnitine metabolite. Substitution with straight-chain analogs introduces confounding variables in kinetic and metabolic flux studies. Ideal for enzymology, metabolomics, and inhibitor screening.

Molecular Formula C39H70N7O17P3S
Molecular Weight 1034.0 g/mol
Cat. No. B15599876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Methylheptadecanoyl-CoA
Molecular FormulaC39H70N7O17P3S
Molecular Weight1034.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O17P3S/c1-5-6-16-27(2)17-14-12-10-8-7-9-11-13-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)
InChIKeyZNSWYRPPGXUNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Methylheptadecanoyl-CoA for Metabolic Research: Chemical Identity and Procurement Essentials


13-Methylheptadecanoyl-CoA (CAS registry available through supplier catalogs, molecular formula C39H70N7O17P3S) is a long-chain branched-chain acyl-coenzyme A thioester formed by the conjugation of 13-methylheptadecanoic acid to coenzyme A via a thioester bond [1]. This compound is classified within the branched-chain fatty acyl-CoA family and features a C17 saturated acyl chain with a single methyl branch at the C13 position [2]. As an activated fatty acid derivative, 13-methylheptadecanoyl-CoA serves as a substrate for long-chain acyl-CoA synthetase and enters mitochondrial and peroxisomal β-oxidation pathways, where its branched structure imposes distinct metabolic handling compared to straight-chain analogs [3].

Why 13-Methylheptadecanoyl-CoA Cannot Be Replaced by Unbranched or Differently Branched Acyl-CoA Analogs


Acyl-CoA esters with identical chain lengths but differing in methyl-branch position or presence are not functionally interchangeable in enzymatic assays. The methyl branch at C13 in 13-methylheptadecanoyl-CoA alters the three-dimensional conformation of the acyl chain, affecting substrate recognition by acyl-CoA dehydrogenases, oxidases, and transferases [1]. Evidence demonstrates that even a shift in methyl-branch position from C3 to C2 produces divergent effects on enzyme activity: 3-methylheptadecanoyl-CoA suppresses peroxisomal oxidase activity whereas 2-methyl-branched analogs exhibit distinct stereospecific recognition patterns [2]. Substituting 13-methylheptadecanoyl-CoA with straight-chain C18 stearoyl-CoA or even differently branched isomers (e.g., 15-methylhexadecanoyl-CoA) would introduce confounding variables in metabolic flux studies, kinetic measurements, and inhibitor screening campaigns, compromising experimental reproducibility and mechanistic interpretation [3].

Quantitative Differentiation of 13-Methylheptadecanoyl-CoA from Structural Analogs: Head-to-Head Evidence


Enzyme Suppression by 3-Methylheptadecanoyl-CoA vs. Inactive 2-Methyl Analogs in Peroxisomal Oxidase Assays

In purified rat liver peroxisomal oxidase assays, 3-methylheptadecanoyl-CoA suppressed the activity of both trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase, whereas valproyl-CoA and 2-ethylhexanoyl-CoA (differently branched analogs) produced no detectable effect [1]. The methyl-branch position at C3 is critical for this inhibitory interaction; 2-methyl-branched acyl-CoAs exhibit stereospecific substrate activity rather than suppression, with only the S-isomer being acted upon while the R-isomer selectively inhibits trihydroxycoprostanoyl-CoA oxidase but not pristanoyl-CoA oxidase [2].

Peroxisomal beta-oxidation Branched-chain fatty acid metabolism Enzyme inhibition

Chain-Length-Dependent Kinetic Divergence in Acyl-CoA:Glycine N-Acyltransferase Conjugation

Human liver acyl-CoA:glycine N-acyltransferase (glycine-N-acylase) exhibits chain-length-dependent kinetic parameters that differ between straight-chain and branched-chain acyl-CoA substrates. Km values for straight-chain acyl-CoAs (butyryl-CoA through decanoyl-CoA) range from 0.3 to 5.6 mM, with the enzyme demonstrating generally lower affinity (higher Km) as chain length increases [1]. Branched-chain substrates including isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA produce distinct Km values that do not follow the same chain-length trend as straight-chain analogs [2].

Phase II metabolism Acylglycine formation Mitochondrial detoxification

Long-Chain Acyl-CoA Dehydrogenase (LCAD) Structural Preference for Branched-Chain Substrates

Crystallographic analysis of human long-chain acyl-CoA dehydrogenase (LCAD) reveals that the substrate binding cavity contains structural features—specifically Pro132-mediated helix unwinding and adjacent smaller residues—that confer preferential binding and catalytic activity toward longer and branched-chain acyl-CoA substrates compared to straight-chain substrates of equivalent length [1]. LCAD is active toward substrates with chain lengths from C10-CoA to C18-CoA, with C12-CoA and C14-CoA representing optimal substrates; branched-chain substrates within this range are accommodated with distinct binding geometries relative to straight-chain analogs [2].

Mitochondrial beta-oxidation Flavoprotein enzymology Substrate specificity

Branched-Chain Acyl-CoA vs. Straight-Chain Acyl-CoA in Carnitine Shuttle Efficiency

The mitochondrial carnitine shuttle handles branched-chain acyl-CoA esters through the same CPT1/CPT2 enzymatic machinery that processes straight-chain substrates, but with differential efficiency that depends on acyl chain structure [1]. 13-Methylheptadecanoyl-CoA undergoes CPT1-catalyzed conversion to 13-methylheptadecanoylcarnitine for mitochondrial import, a process that is subject to malonyl-CoA feedback inhibition in a manner distinct from straight-chain acyl-CoA processing due to altered CPT1 binding kinetics [2].

Mitochondrial fatty acid transport Carnitine palmitoyltransferase Acylcarnitine profiling

Validated Application Scenarios for 13-Methylheptadecanoyl-CoA Procurement


Enzymatic Profiling of Long-Chain Acyl-CoA Dehydrogenase (LCAD) Substrate Specificity

13-Methylheptadecanoyl-CoA serves as a structurally defined branched-chain substrate for characterizing the substrate specificity of human LCAD, which displays a binding cavity uniquely adapted for branched-chain acyl-CoAs compared to straight-chain substrates [1]. The C17 chain length with a C13 methyl branch enables researchers to probe the enzyme's tolerance for branch position and chain length combinations, providing mechanistic insights beyond those obtainable with shorter branched substrates like isovaleryl-CoA or straight-chain C18 stearoyl-CoA [2].

Peroxisomal Beta-Oxidation Pathway Studies and Oxidase Inhibition Screening

The differential effects of methyl-branched acyl-CoAs on peroxisomal oxidases—where 3-methylheptadecanoyl-CoA suppresses enzyme activity while 2-methyl analogs exhibit stereospecific substrate behavior [1]—establish 13-methylheptadecanoyl-CoA as a valuable probe for mapping branch-position-dependent metabolic routing. Researchers investigating peroxisomal disorders or bile acid synthesis intermediates benefit from using this specific branched-chain acyl-CoA to distinguish mitochondrial from peroxisomal oxidation contributions [2].

Acylcarnitine Biomarker Development and Metabolic Flux Analysis

13-Methylheptadecanoyl-CoA is the immediate precursor to 13-methylheptadecanoylcarnitine, an acylcarnitine species detectable in metabolomics profiling [1]. Unlike straight-chain acyl-CoAs that generate common acylcarnitines (e.g., palmitoylcarnitine, stearoylcarnitine), the branched-chain acylcarnitine derived from this compound provides a specific tracer for branched-chain fatty acid oxidation flux in cellular and animal models, enabling precise quantification of this metabolic sub-pathway [2].

In Vitro Glycine Conjugation Assays for Phase II Metabolism Studies

Acyl-CoA:glycine N-acyltransferase exhibits chain-length and branching-dependent kinetic parameters, with straight-chain and branched-chain substrates producing distinct Km and Vmax profiles [1]. 13-Methylheptadecanoyl-CoA provides a long-chain branched substrate for characterizing how acyl chain branching at distal positions (C13) affects mitochondrial glycine conjugation efficiency, complementing existing data on short branched-chain substrates (isobutyryl-CoA, isovaleryl-CoA) and straight-chain long-chain substrates [2].

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